Pyridine-4-sulfonamide as a Selective hCA IX/II Inhibitor Scaffold: Quantitative Comparison of Derivative Activity vs. Structural Analogs
A pyridine-4-sulfonamide derivative (compound 7, para-chloro substituted) demonstrated an IC50 of 253 ± 12 nM against human carbonic anhydrase IX, using dorzolamide HCl as the control [1]. Dorzolamide HCl, a clinically used benzenesulfonamide CA inhibitor, served as a baseline comparator in this assay, establishing that the pyridine-4-sulfonamide scaffold can be elaborated to achieve nanomolar potency against the tumor-associated CA IX isoform. While the parent compound pyridine-4-sulfonamide lacks published intrinsic CA inhibition data, the derivative activity provides scaffold-level inference of the pyridine-4-sulfonamide core's suitability for CA-targeted inhibitor development relative to benzenesulfonamide-based clinical controls. This contrasts with pyridine-3-sulfonamide derivatives, which have been reported in separate studies to exhibit distinct isoform selectivity profiles against hCA I, II, IX, and XII [2].
| Evidence Dimension | CA IX inhibitory potency of elaborated pyridine-4-sulfonamide scaffold derivative |
|---|---|
| Target Compound Data | IC50 = 253 ± 12 nM (compound 7, para-chloro substituted pyridine-4-sulfonamide derivative) |
| Comparator Or Baseline | Dorzolamide HCl (benzenesulfonamide clinical CA inhibitor) |
| Quantified Difference | Not reported as head-to-head; derivative achieves nanomolar potency against hCA IX |
| Conditions | In vitro enzymatic assay against human carbonic anhydrase IX |
Why This Matters
This provides scaffold-level validation that the pyridine-4-sulfonamide core can support nanomolar CA IX inhibition, guiding medicinal chemistry procurement toward this specific regioisomer for CA-targeted lead optimization.
- [1] Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. Carta Evidence. 2024. IC50 of compound 7 against carbonic anhydrase IX was 253 ± 12 nM using dorzolamide HCl as control. View Source
- [2] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Int J Mol Sci. 2025;26(8). Evaluation of hCA I, II, IX, and XII inhibition profiles for pyridine-3-sulfonamide series. View Source
